

Navigating the Safe Handling of 1,6-Hexanediol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,6-Hexanediol

Cat. No.: B165255

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Hexanediol (HDO) is a versatile linear diol with the chemical formula C₆H₁₄O₂. It presents as a white, waxy solid at room temperature and is widely utilized as a monomer and intermediate in the synthesis of polymers such as polyesters and polyurethanes.^{[1][2]} Its bifunctional nature, with hydroxyl groups at both ends of a six-carbon chain, imparts flexibility and durability to the polymers it forms. Beyond polymer chemistry, **1,6-Hexanediol** finds applications as a crosslinking agent in acrylics, an intermediate for adhesives and dyestuffs, and has been employed in studies of biomolecular condensates.^{[2][3]}

This guide provides a comprehensive overview of the safety data and handling precautions for **1,6-Hexanediol**, tailored for laboratory and research and development environments. It moves beyond a standard safety data sheet (SDS) to offer practical insights and protocols, ensuring the safe and effective use of this chemical in scientific endeavors.

Chemical and Physical Properties: Understanding the Nature of 1,6-Hexanediol

A thorough understanding of the physicochemical properties of a substance is the foundation of its safe handling. The properties of **1,6-Hexanediol** dictate its behavior under various laboratory conditions and inform the necessary safety precautions.

Table 1: Physicochemical Properties of **1,6-Hexanediol**

Property	Value	Source
Molecular Formula	C ₆ H ₁₄ O ₂	[1]
Molecular Weight	118.17 g/mol	[4]
Appearance	White crystalline solid or colorless liquid	
Odor	Mild, sweet	
Melting Point	39.5 - 42.1 °C	[1]
Boiling Point	250 °C at 1013 hPa	[1]
Flash Point	136 °C	[1]
Autoignition Temperature	320 °C	[1]
Solubility	Miscible in water; soluble in alcohol	[1] [3]
Vapor Pressure	0.000666 hPa at 25 °C	[1]
Density	0.96 g/cm ³ at 20 °C	[1]
log Pow (Octanol/Water Partition Coefficient)	0 at 25 °C	[1]

The relatively low melting point of **1,6-Hexanediol** means it can be handled as a liquid by gentle warming, which can be advantageous for certain applications. However, its combustible nature, as indicated by the flash point, necessitates the avoidance of open flames and ignition sources during handling, especially when heated.[\[5\]](#) Its miscibility with water is a key factor in cleaning up spills.[\[5\]](#)

Hazard Identification and Toxicological Profile

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **1,6-Hexanediol** is not classified as a hazardous substance.[\[4\]](#) However, it is crucial to recognize that "not classified" does not equate to "harmless." A detailed examination of its

toxicological profile reveals a substance with low acute toxicity but one that still requires respectful handling.

- Acute Toxicity: **1,6-Hexanediol** exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.[1]
- Skin and Eye Irritation: It is not considered a skin irritant.[1] However, dust or vapor may cause irritation to the eyes, respiratory tract, or mucous membranes.[3]
- Sensitization: Available data suggests that **1,6-Hexanediol** is not a skin or respiratory sensitizer.[1]
- Carcinogenicity, Mutagenicity, and Reproductive Toxicity: In vitro tests have not shown mutagenic effects, and it is not classified as a carcinogen or a reproductive toxicant.[1][4]

While the overall human health hazard potential is very low, good laboratory practices and appropriate personal protective equipment are essential to minimize any potential for irritation. [1]

Safe Handling and Storage Protocols

The following protocols are designed to ensure the safe handling and storage of **1,6-Hexanediol** in a research setting.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure.

Caption: Recommended Personal Protective Equipment for handling **1,6-Hexanediol**.

- Eye and Face Protection: Always wear safety glasses with side shields or chemical goggles. [5]
- Skin Protection: Wear a standard laboratory coat. For hand protection, nitrile rubber gloves are recommended.[6] Always inspect gloves before use and use a proper glove removal technique to avoid skin contact.[7]

- Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not required.[4] However, if dust or aerosols are generated, a particulate filter respirator may be necessary.[6]

Handling Procedures

- Ventilation: Handle **1,6-Hexanediol** in a well-ventilated area.[5] The use of a chemical fume hood is recommended, especially when heating the substance or when there is a potential for dust or aerosol formation.
- Avoiding Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[8] Use non-sparking tools and prevent the buildup of electrostatic charge.[1][5]
- Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[9]

Storage Conditions

Proper storage is critical to maintaining the integrity of **1,6-Hexanediol** and ensuring a safe laboratory environment.

- Container: Store in the original, tightly closed container.[9]
- Location: Keep in a dry, cool, and well-ventilated place.[7]
- Incompatible Materials: Store away from strong oxidizing agents, acid anhydrides, and acid chlorides.[8]

Emergency Procedures: First Aid, Fire, and Spills

Preparedness for emergencies is a cornerstone of laboratory safety.

First Aid Measures

The following first aid measures should be taken in case of exposure:

Table 2: First Aid for **1,6-Hexanediol** Exposure

Exposure Route	First Aid Procedure	Source
Inhalation	Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.	[9]
Skin Contact	Gently wash with plenty of soap and water. If skin irritation occurs, seek medical advice.	[9]
Eye Contact	Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.	[9]
Ingestion	Rinse the mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.	[5][9]

Firefighting Measures

Although **1,6-Hexanediol** has low flammability, it is combustible.[1]

- Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂).[9]
- Unsuitable Extinguishing Media: Do not use a heavy water stream.[9]
- Protective Equipment: Firefighters should wear self-contained breathing apparatus.[4]

Accidental Release Measures

In the event of a spill, follow these steps:

Caption: Workflow for responding to a **1,6-Hexanediol** spill.

- Personal Precautions: Evacuate unnecessary personnel and ensure adequate ventilation.[9] Wear the appropriate personal protective equipment as outlined in section 3.1.
- Environmental Precautions: Prevent the substance from entering drains or watercourses.[1]
- Containment and Cleaning Up: For solid spills, sweep the substance into covered containers.[5] If appropriate, moisten first to prevent dusting.[5] For liquid spills, absorb with an inert material and place in a suitable container for disposal. Wash the remainder with plenty of water.[5]

Disposal Considerations

Dispose of **1,6-Hexanediol** and its containers in accordance with local, regional, and national regulations. It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]

Conclusion

1,6-Hexanediol is a valuable chemical with a low hazard profile. However, adherence to safe handling practices is paramount for the protection of researchers and the integrity of scientific work. By understanding its properties, utilizing appropriate personal protective equipment, following established handling and storage protocols, and being prepared for emergencies, scientists can confidently and safely incorporate **1,6-Hexanediol** into their research and development activities.

References

- Product Safety Summary for **1,6-Hexanediol** - JCIA BIGDr. (2012-08-12).
- **1,6-HEXANEDIOL FOR SYNTHESIS** MSDS CAS-No. - Loba Chemie. (2018-10-20).
- **1,6-Hexanediol** - Wikipedia.
- **1,6-HEXANEDIOL** - Ataman Kimya.
- Safety Data Sheet: **1,6-Hexanediol** - Carl ROTH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. jcia-bigdr.jp [jcia-bigdr.jp]
- 2. 1,6-Hexanediol | 629-11-8 [chemicalbook.com]
- 3. 1,6-Hexanediol - Wikipedia [en.wikipedia.org]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. echemi.com [echemi.com]
- 6. carlroth.com [carlroth.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. lobachemie.com [lobachemie.com]
- To cite this document: BenchChem. [Navigating the Safe Handling of 1,6-Hexanediol: An In-Depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165255#1-6-hexanediol-safety-data-sheet-and-handling-precautions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com